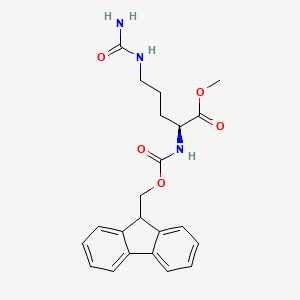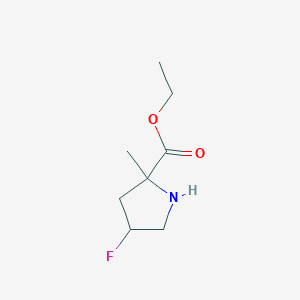![molecular formula C15H24N2O2S B2403655 1-Ciclopentil-3-[5-hidroxi-3-(tiofen-2-il)pentil]urea CAS No. 2097889-61-5](/img/structure/B2403655.png)
1-Ciclopentil-3-[5-hidroxi-3-(tiofen-2-il)pentil]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a chemical compound that has shown potential in various scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that leads to biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that cause inflammation and pain. It has also been shown to interact with the cannabinoid receptors in the brain, leading to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea include the reduction of inflammation and pain, as well as the potential to improve neurological function. It has also been shown to inhibit tumor growth in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea in lab experiments is its potential to target specific enzymes and receptors in the body, leading to more targeted and effective treatments. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea include further investigation into its potential as a treatment for neurological disorders, as well as its effects on other types of cancer. Additionally, research could focus on developing more efficient synthesis methods and exploring potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves the reaction of cyclopentyl isocyanate with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction is carried out in the presence of a catalyst and solvent. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
- Aplicación: Los estudios han investigado el potencial antiinflamatorio de este compuesto. Puede inhibir las citocinas proinflamatorias o modular las respuestas inmunitarias, convirtiéndolo en un candidato para el desarrollo de fármacos .
- Aplicación: Los investigadores han evaluado las propiedades antioxidantes de la 1-Ciclopentil-3-[5-hidroxi-3-(tiofen-2-il)pentil]urea. Su capacidad para eliminar radicales libres podría hacerlo valioso para prevenir el daño oxidativo .
- Aplicación: Algunos derivados de este compuesto han demostrado eficacia contra el dolor y la inflamación. Se necesitan más investigaciones para optimizar sus propiedades analgésicas .
- Aplicación: Ciertos análogos de este compuesto exhiben efectos anticancerígenos prometedores. Los investigadores han explorado sus mecanismos de acción y su potencial como agentes quimioterapéuticos .
- Aplicación: Las investigaciones sugieren que este compuesto o sus derivados pueden proteger las neuronas del daño. Su impacto en las afecciones neurodegenerativas justifica una mayor exploración .
- Aplicación: Los investigadores lo han utilizado como precursor para sintetizar diversos andamiajes heterocíclicos. Estos andamiajes sirven como bloques de construcción para nuevos medicamentos, uniendo la biología y la química .
Propiedades Antiinflamatorias
Actividad Antioxidante
Potencial Analgésico
Actividad Anticancerígena
Efectos Neuroprotectores
Utilidad Sintética y Química Medicinal
Propiedades
IUPAC Name |
1-cyclopentyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-10-8-12(14-6-3-11-20-14)7-9-16-15(19)17-13-4-1-2-5-13/h3,6,11-13,18H,1-2,4-5,7-10H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEAMYQQHKRBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)



![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)




![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)


